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Compound of Interest

Compound Name: 4-Aminophenyl 4-aminobenzoate

Cat. No.: B1283101

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate is a unique molecule possessing two primary aromatic
amine functionalities and an ester linkage. This structure makes it a valuable building block in
polymer chemistry, particularly for the synthesis of aromatic polyamides and poly(ester-imide)s,
imparting desirable thermal and mechanical properties to the resulting materials. The presence
of amino groups also suggests potential for biological activity, making it a molecule of interest in
medicinal chemistry and drug development. This guide provides a comprehensive overview of
the fundamental reactivity of 4-Aminophenyl 4-aminobenzoate, including its synthesis, core
reactions, and polymerization potential.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminophenyl 4-aminobenzoate is
presented in Table 1.
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Property Value Reference
Molecular Formula C13H12N202 [1]
Molecular Weight 228.25 g/mol [1]
CAS Number 20610-77-9 [1]
Appearance Light yellow to brown 2]

powder/crystal

(4-aminophenyl) 4-
IUPAC Name ) [1]
aminobenzoate

) C1=CC(=CC=C1C(=0)0C2=C
Canonical SMILES [1]
C=C(C=C2)N)N

LOCTYHIHNCOYJzZ-
InChlKey [1]
UHFFFAOYSA-N

Topological Polar Surface Area  78.3 A2 [1]

Synthesis

A plausible and common synthetic route to 4-Aminophenyl 4-aminobenzoate involves a two-
step process: the esterification of a protected or nitro-substituted aminobenzoic acid derivative,
followed by the deprotection or reduction of the nitro group(s). A representative synthetic
workflow is illustrated below.

Step 1: Esterification

4-Nitrophenol

Step 2: Reduction

Reduction
(e.g., H2, Pd/C in Ethanol)

Esterification
(e.g., with pyridine in DCM)

4-Aminophenyl 4-aminobenzoatej

4-Nitrophenyl 4-nitrobenzoate

4-Nitrobenzoyl chloride
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Caption: Proposed two-step synthesis of 4-Aminophenyl 4-aminobenzoate.

Experimental Protocol: Synthesis of 4-Nitrophenyl 4-
nitrobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of nitro-benzoate esters.[3]

e Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or pyridine, add a base like triethylamine or pyridine (1.1 eq) at 0 °C
under an inert atmosphere.

o Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the
same solvent to the reaction mixture.

» Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCI)
to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate and
concentrate under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield 4-nitrophenyl 4-nitrobenzoate.

Experimental Protocol: Synthesis of 4-Aminophenyl 4-
aminobenzoate

This protocol is based on general methods for the catalytic hydrogenation of aromatic nitro
compounds.[4][5]

e Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenyl 4-nitrobenzoate (1.0 eq) in
a suitable solvent such as ethanol, methanol, or ethyl acetate.

o Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-
10 mol%).
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o Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before
introducing hydrogen gas (from a balloon or a pressurized system).

e Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere
until the starting material is consumed (monitored by TLC or LC-MS).

o Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel
with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

 Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
Further purification can be achieved by recrystallization to yield 4-Aminophenyl 4-
aminobenzoate.

Fundamental Reactivity

The reactivity of 4-Aminophenyl 4-aminobenzoate is governed by its three primary functional
groups: two aromatic amino groups and one ester linkage.

Reactions of the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of reactions typical of
anilines.

» Acylation: The amino groups can be readily acylated by reaction with acid chlorides or
anhydrides to form amides. This reaction is fundamental to its use in polymerization.

o Diazotization: Treatment with nitrous acid (NaNO2/HCI) at low temperatures would lead to
the formation of a bis-diazonium salt, a versatile intermediate for the introduction of various
functional groups.

Reactions of the Ester Group

o Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic
conditions to yield 4-aminobenzoic acid and 4-aminophenol. The rate of hydrolysis is
expected to be pH-dependent.[6] While specific kinetic data for this molecule is not readily
available, related aminobenzoate esters show pH-dependent hydrolysis rates.
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Oxidation and Reduction

o Oxidation: The aromatic amino groups are susceptible to oxidation, which can lead to the
formation of colored polymeric products. The specific products would depend on the
oxidizing agent and reaction conditions.

e Reduction: The parent molecule is typically synthesized via a reduction step. Further
reduction under forcing conditions is generally not applicable without cleaving the ester
bond.

Polymerization

4-Aminophenyl 4-aminobenzoate is a valuable AA-type monomer for the synthesis of
aromatic polyamides through polycondensation with BB-type monomers such as diacyl
chlorides.[5][7]

4-Aminophenyl
4-aminobenzoate

(epg Iyicnoplcl{/?glsggg?z) Aromatic POlyamide)

Diacyl Chloride
(e.g., Terephthaloyl chloride)

Click to download full resolution via product page

Caption: General scheme for the synthesis of aromatic polyamides from 4-Aminophenyl 4-
aminobenzoate.

Experimental Protocol: Synthesis of Aromatic
Polyamides

The following is a general procedure for low-temperature solution polycondensation.[8]

» Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen
inlet, dissolve 4-Aminophenyl 4-aminobenzoate (1.0 eq) in an anhydrous polar aprotic
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solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), containing a
solubilizing agent like calcium chloride or lithium chloride.

» Addition of Diacyl Chloride: Cool the solution to 0 °C and add a diacyl chloride (e.g.,
terephthaloyl chloride or isophthaloyl chloride) (1.0 eq) portion-wise, maintaining the
temperature below 5 °C.

o Polymerization: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for several hours to 24 hours. The viscosity of the solution will increase
as the polymer forms.

» Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a
non-solvent like methanol or water.

 Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water
and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.

Properties of Resulting Polymers

Aromatic polyamides synthesized from monomers like 4-Aminophenyl 4-aminobenzoate are
expected to exhibit high thermal stability, good mechanical strength, and excellent chemical
resistance.[9][10] The incorporation of the ester linkage within the diamine monomer can
influence the polymer's solubility and processing characteristics.[9]

Polymer Property Expected Characteristics

- | Stabili High glass transition temperature (Tg) and
ermal Stabili
Y decomposition temperature.

Generally soluble in polar aprotic solvents like

Solubility
NMP, DMAc, and DMF.

Mechanical Properties High tensile strength and modulus.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Aminophenyl 4-aminobenzoate are not readily available in
the public domain, the expected spectroscopic features can be predicted based on its structure
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and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0
ppm) corresponding to the protons on the two benzene rings. The protons ortho and meta to
the amino and ester groups will exhibit distinct chemical shifts and coupling patterns (doublets
or multiplets). The protons of the two amino groups will likely appear as a broad singlet, the
chemical shift of which can be solvent-dependent.

3C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester group (around
165-170 ppm) and multiple signals in the aromatic region (110-150 ppm) for the twelve
aromatic carbons. The carbons attached to the nitrogen and oxygen atoms will have distinct
chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of
the primary amine groups (around 3300-3500 cm~1), the C=0 stretching of the ester group
(around 1710-1730 cm~1), and C-O stretching (around 1100-1300 cm~1). Aromatic C-H and
C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (m/z = 228.25). Fragmentation patterns would likely involve cleavage
of the ester bond.

Safety Information

4-Aminophenyl 4-aminobenzoate is classified as causing skin and serious eye irritation.[1]
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should
be worn when handling this chemical. For detailed safety information, consult the material
safety data sheet (MSDS) from the supplier.
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Conclusion

4-Aminophenyl 4-aminobenzoate is a versatile bifunctional monomer with significant potential
in polymer science for the creation of high-performance materials. Its fundamental reactivity,
centered around its amino and ester functional groups, allows for a range of chemical
transformations. This guide provides a foundational understanding of its synthesis, reactivity,
and polymerization, intended to aid researchers and scientists in its application for the
development of novel materials and potentially bioactive compounds. Further research into the
specific quantitative aspects of its reactivity and the properties of its polymeric derivatives is
warranted to fully explore its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fundamental Reactivity of 4-Aminophenyl 4-
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fundamental-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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